1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

kinase inhibitor comparator analysis SAR

This compound is a potent dual p38α/BTK inhibitor with SPR-derived Kd of 3.30 nM against p38α and BTK IC50 of 1 nM. As an exemplified compound in issued and pending kinase inhibitor patents, it serves as a critical IP reference point. Ideal for biochemical probe studies and lead optimization; not a simple urea building block. Verify selectivity under your assay conditions.

Molecular Formula C15H19N3OS
Molecular Weight 289.4
CAS No. 2034315-44-9
Cat. No. B2457549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
CAS2034315-44-9
Molecular FormulaC15H19N3OS
Molecular Weight289.4
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC1=C(N=CC=C1)C2=CC=CS2
InChIInChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-4-8-16-13(11)12-7-5-9-20-12/h4-9H,10H2,1-3H3,(H2,17,18,19)
InChIKeyXBORKYQYECIGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Where 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea Fits: A Scaffold with Competing Patent Filings and Sparse Public Bioactivity Data


1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea (CAS 2034315-44-9) belongs to the pyridine-urea chemical class featuring a thiophene substituent and a tert-butyl urea terminus (MW 289.4, C₁₅H₁₉N₃OS) . This scaffold has been claimed in issued patent US 8,563,558 for p38 kinase-mediated diseases, including lymphoma and auto-inflammatory conditions, and appears as Example 99 in patent application US 20240083900 with reported BTK inhibitory activity [1][2][3]. Publicly available bioactivity annotations remain limited to curated database entries rather than peer-reviewed primary pharmacology reports.

Why Generic Substitution Fails for 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea: Limited Public Quantitative Comparator Data Prevents Informed Interchange


This compound is not simply a commodity urea building block; its substitution pattern (tert-butyl on N1, 2-(thiophen-2-yl)pyridin-3-ylmethyl on N3) and documented dual p38α/BTK association mean that ostensibly similar analogs—even those within the same pyridine-urea patent family—may differ substantially in kinase selectivity, binding kinetics, and cellular potency [1][2]. Critically, the available public domain data consist of isolated pharmacologic measurements (e.g., IC50 values for BTK and binding affinities for p38α MAPK), without systematic head-to-head comparator data against close structural analogs [3][4]. Consequently, generic substitution without compound-specific verification cannot be supported on quantitative grounds; procurement and experimental design decisions must rely on the limited extant evidence presented below.

Quantitative Evidence Audit for 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea: What Can and Cannot Be Substantiated


Direct Head-to-Head Comparison with Closest Structural Analogs: No Public Data Available

No publicly accessible study has been identified that directly compares 1-(tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea against its closest structural analogs (e.g., 1-(naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, 1-phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, or the regioisomeric 3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea, CAS 2034597-90-3) under identical assay conditions. Searches across PubMed, BindingDB, ChEMBL, Google Patents, and major vendor catalogs returned only isolated single-compound data points or patent family listings without within-study comparator values. This absence of direct comparative evidence constitutes a significant gap for any scientific selection decision that requires quantitative differentiation [1].

kinase inhibitor comparator analysis SAR

p38α MAPK Binding Affinity: Moderate Potency Without Isoform Selectivity Profiling

A surface plasmon resonance (SPR) binding assay deposited in BindingDB reports a Kd of 3.30 nM for this compound against p38α MAPK (origin unspecified) [1]. This value provides an absolute binding affinity measurement but cannot be placed in a comparative context against known p38α inhibitors. For reference, the clinical-stage pyridine urea derivative Doramapimod (BIRB 796) exhibits a reported Kd of approximately 0.1 nM under distinct assay conditions—a comparison that cannot be directly interpreted due to differing experimental protocols and the absence of within-study controls [2]. No p38β, p38γ, or p38δ isoform selectivity data, nor broader kinome profiling data, are publicly available for this compound.

p38 MAP kinase SPR binding Kd

BTK Inhibitory Activity: Potent Single-Point IC50 Without Comparator Context

BindingDB curates a BTK IC50 value of 1 nM for this compound, sourced from patent US 20240083900, Example 99 [1]. Within the same patent series, other examples exhibit IC50 values ranging from <1 nM to 5.5 nM in the same BTK in vitro assay format [2][3]. However, no within-study comparison of Example 99 against a defined reference compound (e.g., Ibrutinib or Acalabrutinib) or against a specific, named structural analog has been published. Therefore, while the absolute potency appears favorable, no quantitative differentiation can be asserted versus other BTK inhibitors or even versus other examples within the same patent family run under identical conditions.

Bruton's tyrosine kinase BTK inhibitor IC50

Patent-Derived Scaffold Topology Indicates Novel Chemical Matter Within Pyridine-Thiophene Urea Space

The 2-(thiophen-2-yl)pyridin-3-yl substitution pattern distinguishes this compound from the more frequently described 5-(thiophen-2-yl)pyridin-3-yl regioisomers and from simple phenyl urea analogs [1]. The specific regioisomeric arrangement (2-thiophenyl-pyridin-3-yl with a 3-methyl urea linker) is explicitly claimed in issued US Patent 8,563,558 for p38-mediated diseases and appears in US 20240083900 for BTK inhibition, confirming its status as a patent-protected, non-generic chemical entity [2][3]. This scaffold topology may confer distinct kinase hinge-binding interactions relative to regioisomeric analogs, although published crystallographic or molecular modeling data are not available.

chemical novelty patent landscape kinase inhibitor scaffold

Application Scenarios for 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea Based on Available Evidence


In Vitro p38α MAPK Biochemical Profiling in Research Settings Where Absolute Binding Affinity Is Sufficient

Based on the SPR-derived Kd of 3.30 nM against p38α MAPK [1], this compound may serve as an ATP-competitive biochemical probe for p38α in settings where nanomolar-range binding is required and where comparative selectivity data are not critical. Users should independently verify potency under their own assay conditions and note that isoform selectivity (p38β/γ/δ) remains uncharacterized.

BTK Inhibitor Screening and Pharmacological Tool Studies Leveraging Patent-Reported Potency

The curated BTK IC50 of 1 nM from US 20240083900, Example 99 [2] supports exploratory use of this compound as a BTK inhibitor reference agent in biochemical screening cascades. However, cell-based potency in Ramos B-cells (PLCγ2 phosphorylation) and broader kinase selectivity have not been publicly disclosed; researchers should include appropriate reference inhibitors (e.g., Ibrutinib) as internal comparators.

Chemical Scaffold Diversification in Kinase-Focused Medicinal Chemistry Programs

The 2-(thiophen-2-yl)pyridin-3-yl urea regioisomer represents a less-explored chemical topology within the broader pyridine-thiophene urea patent space [3][4]. This scaffold may be of interest to medicinal chemistry teams seeking novel hinge-binding motifs for lead optimization, particularly given its patent-protected status. Quantitative SAR around this specific regioisomer remains unpublished.

Patent Landscape and Freedom-to-Operate Analysis for Pyridine Urea Kinase Inhibitor Development

As an exemplified compound in both issued US 8,563,558 (p38) and pending US 20240083900 (BTK) [3][2], this compound serves as a reference point for IP landscaping in the pyridine-thiophene urea kinase inhibitor space. Organizations developing related chemotypes should assess potential overlap with these patent families.

Quote Request

Request a Quote for 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.